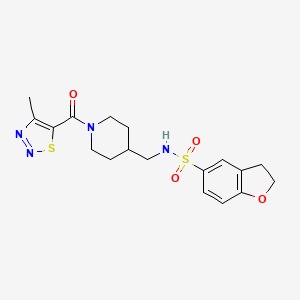

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl intermediate: This can be achieved through the reaction of appropriate thiadiazole precursors under controlled conditions.

Attachment of the piperidin-4-yl group: This step involves the coupling of the thiadiazole intermediate with piperidine derivatives.

Introduction of the dihydrobenzofuran-5-sulfonamide moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Functionalization of the Piperidine Scaffold

The piperidine-4-ylmethyl linker is typically introduced via reductive amination or alkylation:

-

Reductive amination : Reaction of a piperidin-4-one intermediate with an amine (e.g., benzofuran-sulfonamide) in the presence of NaBH₃CN or H₂/Pd-C .

-

Mitsunobu reaction : Coupling of alcohols with protected amines using DIAD and PPh₃ .

Example Reaction Pathway :

-

Piperidine activation : Boc-protected piperidin-4-ylmethanol is oxidized to the aldehyde.

-

Coupling : The aldehyde reacts with 2,3-dihydrobenzofuran-5-sulfonamide under reductive conditions.

-

Deprotection : Acidic removal of the Boc group (e.g., TFA/DCM) yields the free amine .

Sulfonamide Formation

The benzofuran-5-sulfonamide group is synthesized via sulfonylation:

-

Stepwise sulfonation : Chlorosulfonation of 2,3-dihydrobenzofuran followed by reaction with ammonia or amines .

-

Direct coupling : Reaction of a sulfonyl chloride intermediate with a piperidinylmethyl amine (e.g., using DIPEA in DCM) .

Critical Parameters :

-

Optimal sulfonation requires controlled temperatures (−5°C to 0°C) to avoid over-sulfonation .

-

Use of coupling agents like PyBrOP enhances sulfonamide bond formation efficiency .

Amide Bond Formation

The thiadiazole-5-carbonyl group is linked to the piperidine via amidation:

-

Activation strategy : Carboxylic acid activation using HATU or EDCl/HOBt .

-

Coupling with piperidine : Reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 1-(aminomethyl)piperidine-4-carboxamide .

Representative Data :

| Reagent System | Solvent | Yield | Source |

|---|---|---|---|

| HATU, DIPEA | DMF | 88% | |

| EDCl, HOBt | THF | 76% |

Stability and Reactivity

-

Acid/Base Sensitivity : The sulfonamide and thiadiazole groups are stable under mild acidic conditions but may hydrolyze in strong acids (e.g., HCl, >2 M) .

-

Oxidative Stability : The benzofuran ring is susceptible to oxidation; reactions requiring oxidizing agents (e.g., mCPBA) should be avoided .

Post-Synthetic Modifications

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention due to its potential as a therapeutic agent against various diseases. The presence of multiple functional groups enables it to interact with specific molecular targets within biological systems. Such interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections.

- Receptor Modulation : Its structural components may facilitate binding to receptors, influencing signaling pathways that are crucial in disease progression.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit antimicrobial properties. A study highlighted the introduction of thiadiazole into peptidomimetic inhibitors aimed at combating drug-resistant bacteria like Acinetobacter baumannii. This class of compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied. Evidence suggests that compounds similar to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can inhibit the growth of various cancer cell lines. For instance:

- Cytotoxicity Studies : Several studies have reported the cytotoxic effects of thiadiazole derivatives against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). IC50 values indicate significant inhibition of cell growth at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the thiadiazole ring or piperidine moiety can enhance biological activity. For example:

| Modification Type | Effect on Activity |

|---|---|

| Thiadiazole Substitution | Increased cytotoxicity against cancer cells |

| Piperidine Alteration | Enhanced receptor binding affinity |

These insights can guide further synthetic efforts to develop more potent analogs.

Case Studies and Research Findings

Several case studies have documented the effectiveness of related compounds in preclinical models:

- Bacterial Infections : A study demonstrated that a piperidine-based thiadiazole compound exhibited protective efficacy against drug-resistant A. baumannii in mouse models .

- Cancer Treatment : Another investigation revealed that specific derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .

Mécanisme D'action

The mechanism by which N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide

- N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

- N1-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Uniqueness

What sets N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Characteristics

The compound features several key functional groups:

- Thiadiazole ring : Known for its diverse biological activities.

- Piperidine moiety : Often associated with neuroactive properties.

- Sulfonamide group : Commonly found in many pharmacologically active compounds.

The molecular formula for this compound is C15H19N5O3S, with a molecular weight of approximately 381.47 g/mol .

1. Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

- Antibacterial Effects : Studies have shown that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 µg/mL |

| Escherichia coli | 4 µg/mL |

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. These compounds often induce apoptosis in cancer cells and inhibit cell proliferation:

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interfere with DNA replication and cell cycle progression. For instance, some derivatives have shown significant cytotoxicity against various cancer cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12 |

| HeLa (cervical cancer) | 15 |

3. Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties:

- Carbonic Anhydrase Inhibition : This compound has shown promise in inhibiting specific isoforms of carbonic anhydrase, which are implicated in tumor progression .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of thiadiazole derivatives:

- Antimicrobial Studies : A series of experiments conducted on various thiadiazole derivatives revealed their effectiveness against resistant strains of bacteria. For instance, compounds were tested for their MIC values against Mycobacterium tuberculosis, showing promising results .

- Cytotoxicity Assays : Research involving cell viability assays demonstrated that the compound significantly reduced the viability of human cancer cell lines compared to control groups .

- Molecular Docking Studies : Computational analyses have been performed to predict how this compound interacts with biological targets at the molecular level, providing insights into its potential therapeutic applications .

Propriétés

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-12-17(27-21-20-12)18(23)22-7-4-13(5-8-22)11-19-28(24,25)15-2-3-16-14(10-15)6-9-26-16/h2-3,10,13,19H,4-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGXXQQGMJRGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.